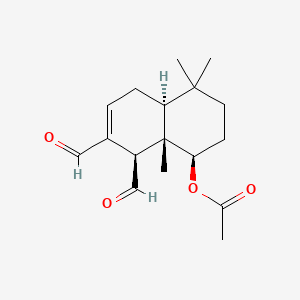
(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde
Vue d'ensemble
Description
The compound "(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde" is a complex organic molecule that appears to be related to naphthalene derivatives with multiple chiral centers and substituents. This structure suggests potential for biological activity or as a building block in synthetic chemistry for the development of various natural products.
Synthesis Analysis
The synthesis of related naphthalene derivatives has been explored in the literature. For instance, a stereocontrolled synthesis of a compound with a trans-1,1,4a-trimethyldecalin unit, which is structurally related to the compound , was achieved using a bicyclic ketone derived from (+)-nopinone as a starting material . This method could potentially be adapted for the synthesis of "(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde" by modifying the functional groups and stereochemistry accordingly.
Molecular Structure Analysis
The molecular structure of the compound includes several chiral centers, which are indicated by the (1R,4aS,8R,8aS) stereochemical notation. The presence of these chiral centers is crucial as they can significantly influence the biological activity and synthesis of the molecule. The stereochemistry of related compounds has been a focus in the synthesis of naphthalene derivatives, as seen in the stereocontrolled synthesis of related molecules .
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions, including base-catalyzed intramolecular condensation, as demonstrated in the synthesis of a naphtho[2,1-b]furan derivative with anticancer activity . The compound may also be amenable to similar reactions, which could be useful in further functionalizing the molecule or in the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by the substituents attached to the naphthalene core. For example, the introduction of trimethylsilyl and trimethylstannyl groups has been shown to affect the steric properties of naphthalene derivatives, as evidenced by NMR spectroscopy . These properties are important for understanding the reactivity and potential applications of the compound "(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde".
Applications De Recherche Scientifique
Chemoenzymatic Synthesis Applications
(1R,4aS,8R,8aS)-8-(Acetyloxy)-1,4,4a,5,6,7,8,8a-Octahydro-5,5,8a-Trimethyl-1,2-Naphthalenedicarboxaldehyde and its derivatives are used in chemoenzymatic synthesis. For instance, researchers Kinoshita et al. (2008) used related compounds in the synthesis of (+)-α-Polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, demonstrating its utility in creating complex organic structures (Kinoshita, Miyake, Arima, Oguma, & Akita, 2008).
Kinetic Studies and Rearrangements
This compound also finds applications in kinetic studies and rearrangements of organic molecules. Santos, Robert, and Valderrama (1993) conducted a study on the acid-induced rearrangement of similar 4a-derivatives, providing insights into the behavior of such compounds under different conditions (Santos, Robert, & Valderrama, 1993).
Synthesis of Natural Products
Moreover, this compound is instrumental in the synthesis of natural products. Miyake, Kigoshi, and Akita (2007) utilized related derivatives in the chemoenzymatic synthesis of natural products like (+)-totarol, showcasing its importance in the creation of bioactive compounds (Miyake, Kigoshi, & Akita, 2007).
Enzymatic Resolution and Synthesis
Enzymatic resolution and synthesis is another area where this compound is applied. Arima, Kinoshita, and Akita (2007) detailed the use of similar compounds in synthesizing enantiomers of bicyclofarnesol, vital in creating stereoselective compounds (Arima, Kinoshita, & Akita, 2007).
Synthesis of Chiral Intermediates
Additionally, it's used in the synthesis of chiral intermediates. Akita and colleagues (2004) demonstrated its application in creating versatile chiral intermediates for sesquiterpenes and diterpenes (Akita, Amano, Kato, & Kinoshita, 2004).
Total Synthesis of Complex Molecules
Finally, it plays a role in the total synthesis of complex molecules. Hagiwara and Uda (1991) used similar compounds in the total synthesis of (+)-dysideapalaunic acid, a sesterterpenic aldose reductase inhibitor (Hagiwara & Uda, 1991).
Propriétés
IUPAC Name |
[(1R,4aS,8R,8aS)-7,8-diformyl-4,4,8a-trimethyl-1,2,3,4a,5,8-hexahydronaphthalen-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-11(20)21-15-7-8-16(2,3)14-6-5-12(9-18)13(10-19)17(14,15)4/h5,9-10,13-15H,6-8H2,1-4H3/t13-,14-,15+,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUFQFBUGIRQJW-LJIGWXMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C1(C(C(=CC2)C=O)C=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC([C@H]2[C@]1([C@H](C(=CC2)C=O)C=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)

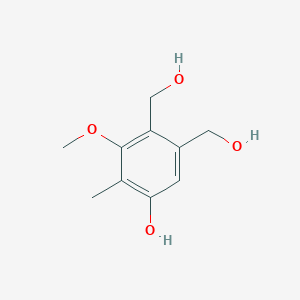
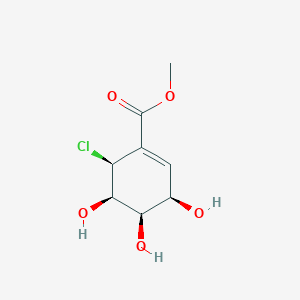
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
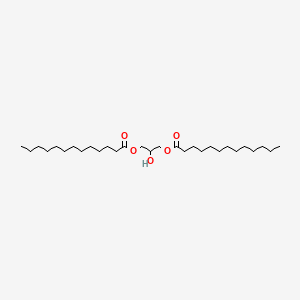
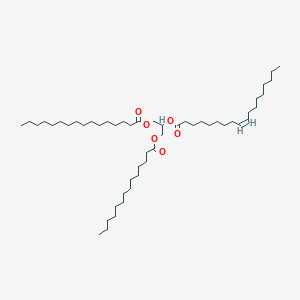
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)
![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)
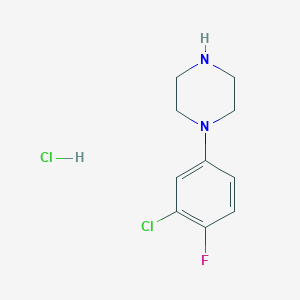
![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)
![9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one](/img/structure/B3025946.png)